molecular formula C12H11N5S B1313765 Di(2-pyridyl) ketone thiosemicarbazone CAS No. 6839-91-4

Di(2-pyridyl) ketone thiosemicarbazone

Cat. No.: B1313765
CAS No.: 6839-91-4
M. Wt: 257.32 g/mol
InChI Key: NTFYASWWOZAMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(2-pyridyl) ketone thiosemicarbazone is a chemical compound known for its significant biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of thiosemicarbazones, which are Schiff base derivatives. Thiosemicarbazones have garnered attention due to their multifunctional metal-chelating properties, inherent biological activities, and structural flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(2-pyridyl) ketone thiosemicarbazone typically involves the reaction of di(2-pyridyl) ketone with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Di(2-pyridyl) ketone thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines .

Scientific Research Applications

Di(2-pyridyl) ketone thiosemicarbazone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of di(2-pyridyl) ketone thiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, by chelating the enzyme-dependent ferrous ion. This inhibition disrupts DNA synthesis in tumor cells, leading to cell death. Additionally, the compound can generate cytotoxic reactive oxygen species (ROS) that further contribute to its anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(dipyridin-2-ylmethylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFYASWWOZAMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474968
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6839-91-4
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.